6alpha-Hydroxyestradiol
Overview
Description
6alpha-Hydroxyestradiol is a metabolite of 17beta-estradiol, a primary estrogen hormone. It is a 4-hydroxy steroid that consists of 17beta-estradiol bearing an additional 6alpha-hydroxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyestradiol can be synthesized through the hydroxylation of 17beta-estradiol. This reaction is typically catalyzed by cytochrome P450 enzymes, predominantly in the liver but also in various other tissues
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of steroid hydroxylation. The process may involve the use of microbial biotransformation or chemical synthesis using specific catalysts and reaction conditions to achieve the desired hydroxylation.
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxyestradiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl groups, to form reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
6alpha-Hydroxyestradiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Research has explored its potential therapeutic applications, particularly in hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of 6alpha-Hydroxyestradiol involves its interaction with estrogen receptors, particularly the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, leading to various physiological effects . The pathways involved include the regulation of cell proliferation, differentiation, and apoptosis, which are critical in both normal physiology and disease states.
Comparison with Similar Compounds
2-Hydroxyestradiol: Another hydroxylated metabolite of estradiol, hydroxylated at the 2 position.
4-Hydroxyestradiol: Hydroxylated at the 4 position, known for its role in estrogen metabolism.
16alpha-Hydroxyestradiol (Estriol): Hydroxylated at the 16alpha position, a major metabolite of estradiol.
Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its interaction with estrogen receptors and subsequent biological effects differ from those of other hydroxylated estradiol metabolites, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(6S,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRQURPSRWTLG-WOVZSMEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@@H](C4=C3C=CC(=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022516 | |
Record name | 6alpha-hydroxy-estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229-24-9 | |
Record name | 6alpha-Hydroxyestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6alpha-hydroxy-estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α-Hydroxyestradiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-HYDROXYESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL75Q4KU3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and estrone in relation to 6α-Hydroxyestradiol formation?
A1: The study demonstrates that dietary BHA significantly impacts the metabolism of estrogens like estradiol and estrone. Specifically, a diet supplemented with 0.75% BHA led to a substantial increase in the formation of 6α-hydroxyestradiol in female CD-1 mice. This increase, ranging from 90-115%, highlights BHA's role in modulating specific metabolic pathways of estrogens. [] This finding suggests that dietary factors like BHA can significantly alter estrogen metabolism, potentially influencing their biological activity and downstream effects.
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